molecular formula C16H16F2N2OS B2704040 3,4-difluoro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide CAS No. 2309349-11-7

3,4-difluoro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide

Cat. No.: B2704040
CAS No.: 2309349-11-7
M. Wt: 322.37
InChI Key: OFFHCENUTJJEOM-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide is a synthetic organic compound characterized by the presence of a difluorobenzamide moiety linked to a pyrrolidine ring, which is further substituted with a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor such as a 1,4-diketone or a 1,4-diamine.

    Introduction of the Thiophene Group: The thiophene group can be introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with a halogenated pyrrolidine intermediate.

    Attachment of the Difluorobenzamide Moiety: The final step involves the coupling of the difluorobenzamide group to the pyrrolidine-thiophene intermediate. This can be achieved through an amide bond formation reaction, typically using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The difluorobenzene ring can participate in nucleophilic aromatic substitution reactions, especially at the positions ortho to the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Amines from the reduction of the amide group.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly interacting with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action of 3,4-difluoro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorobenzamide moiety could enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the thiophene and pyrrolidine rings may contribute to the overall molecular stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorobenzamide: Lacks the pyrrolidine and thiophene groups, making it less complex and potentially less specific in its interactions.

    N-(1-(Thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide: Similar structure but without the difluoro substitution, which may affect its reactivity and binding properties.

    Thiophen-3-ylmethylpyrrolidine: A simpler compound that lacks the benzamide moiety, potentially less effective in applications requiring specific binding interactions.

Uniqueness

3,4-Difluoro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the difluorobenzamide and thiophene-pyrrolidine moieties allows for a diverse range of interactions and applications, distinguishing it from simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3,4-difluoro-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2OS/c17-14-2-1-12(7-15(14)18)16(21)19-13-3-5-20(9-13)8-11-4-6-22-10-11/h1-2,4,6-7,10,13H,3,5,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFHCENUTJJEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=C(C=C2)F)F)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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